molecular formula C11H12FNO4 B2789904 3-Acetamido-2-(4-fluorophenoxy)propanoic acid CAS No. 1573595-33-1

3-Acetamido-2-(4-fluorophenoxy)propanoic acid

Cat. No. B2789904
CAS RN: 1573595-33-1
M. Wt: 241.218
InChI Key: QDJGSHRAQNFGCE-UHFFFAOYSA-N
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Description

3-Acetamido-2-(4-fluorophenoxy)propanoic acid , also known by its chemical formula C₉H₉FO₃ , is a synthetic compound with interesting properties. It belongs to the class of fluorinated building blocks and has a molecular weight of 184.16 g/mol . The compound’s structure combines an acetamido group, a fluorophenoxy moiety, and a propionic acid backbone.


Synthesis Analysis

This compound can be synthesized by employing 3-(4-fluorophenoxy)propanenitrile as a starting reagent . The nitrile group undergoes a reaction to form the carboxylic acid group, resulting in the desired product.


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including esterification, amidation, and nucleophilic substitution. For instance, it may serve as a reactant in the synthesis of 2,3-dihydro-6-fluoro-4H-1-benzopyran-4-one .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 83-85°C .

Safety and Hazards

  • Personal Protective Equipment : Recommended to use a dust mask type N95 , eyeshields, and gloves when handling .

properties

IUPAC Name

3-acetamido-2-(4-fluorophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-7(14)13-6-10(11(15)16)17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJGSHRAQNFGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C(=O)O)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamido-2-(4-fluorophenoxy)propanoic acid

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